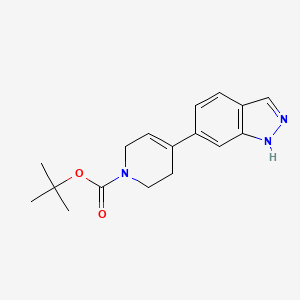
4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a combination of indazole and dihydropyridine moieties. Indazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The dihydropyridine structure is commonly found in calcium channel blockers, which are used to treat hypertension .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones to form the indazole ring . The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions:
Oxidation: The indazole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized indazole derivatives.
科学研究应用
Chemistry: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The indazole moiety is known for its biological activities, making this compound a candidate for drug development .
Medicine: The compound’s potential as a calcium channel blocker makes it a subject of interest in the treatment of cardiovascular diseases. Its anti-inflammatory and anticancer properties are also being explored .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications .
作用机制
The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The indazole moiety can inhibit certain enzymes and receptors, leading to its biological effects . The dihydropyridine moiety acts on calcium channels, blocking calcium influx and leading to vasodilation and reduced blood pressure .
相似化合物的比较
Niraparib: An indazole-containing anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with an indazole structure.
Amlodipine: A dihydropyridine calcium channel blocker.
Uniqueness: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indazole and dihydropyridine moieties. This dual structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in scientific research and drug development .
属性
分子式 |
C17H21N3O2 |
|---|---|
分子量 |
299.37 g/mol |
IUPAC 名称 |
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-14-11-18-19-15(14)10-13/h4-6,10-11H,7-9H2,1-3H3,(H,18,19) |
InChI 键 |
SMBUDCVPSMAQLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



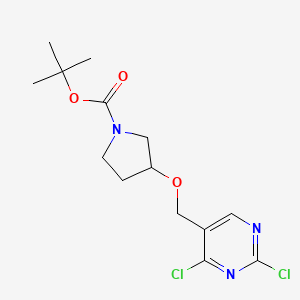
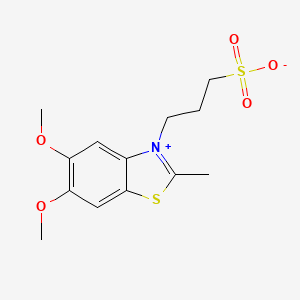
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

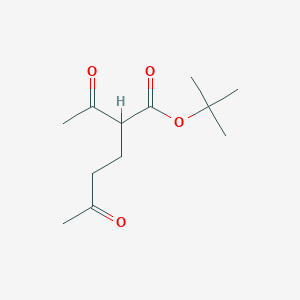
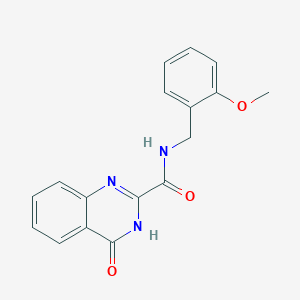
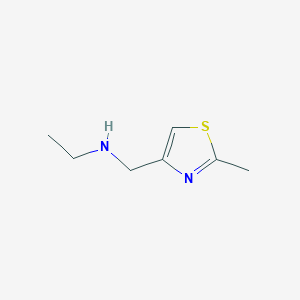

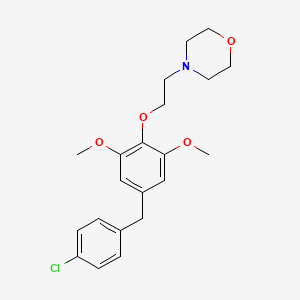
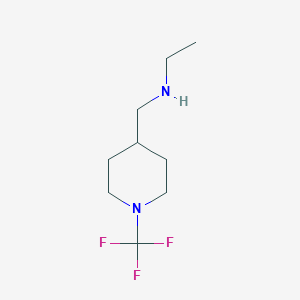
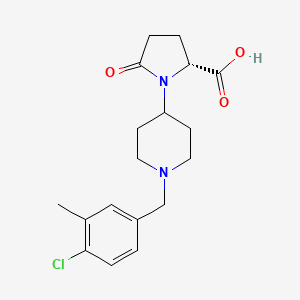
![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
